![molecular formula C13H12O3 B1247985 3-Methoxy-5-methyl-1-naphthoic acid](/img/structure/B1247985.png)
3-Methoxy-5-methyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-5-methyl-1-naphthoic acid is a naphthoic acid that is 1-naphthoic acid carrying additional methoxy and methyl substituents at positions 3 and 5 respectively. It has a role as a bacterial metabolite. It is a naphthoic acid and an aromatic ether. It is a conjugate acid of a 3-methoxy-5-methyl-1-naphthoate.
Scientific Research Applications
1. Applications in Antibiotic Production
3-Methoxy-5-methyl-1-naphthoic acid has been studied for its role in the production of antibiotics. For example, it's a structural component in the potent antitumor antibiotic neocarzinostatin (NCS), specifically its non-peptide chromophore. The naphthoic acid moiety, a crucial component of this structure, is synthesized by a polyketide synthase pathway. Remarkably, cultures containing neocarzinostatin naphthoate synthase (NNS) were able to produce key intermediates of naphthoic acid moiety in NCS, showcasing its vital role in antibiotic synthesis (Sthapit et al., 2004).
2. Role in Antitumor Activity
The role of 3-Methoxy-5-methyl-1-naphthoic acid in antitumor activity has been evidenced through its incorporation into various antitumor antibiotics. Specifically, it is a key component in azinomycin B, contributing significantly to the specificity of DNA alkylation, which is crucial for the antibiotic's biological activity. The biosynthesis of this component involves multiple enzymes, showcasing a complex and finely tuned biosynthetic pathway (Ding et al., 2010).
3. Involvement in Anaerobic Degradation
3-Methoxy-5-methyl-1-naphthoic acid has been identified as a central metabolite in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), which are significant groundwater contaminants. This process is crucial for mitigating the environmental impact of PAHs, and the role of this compound in the biochemical degradation pathways highlights its ecological significance (Meckenstock et al., 2004).
properties
Product Name |
3-Methoxy-5-methyl-1-naphthoic acid |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
LBYWDHUJYQYMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.